1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol

DHFR inhibition Antifolate Cancer

This chiral alcohol is a unique Rule-of‑Three fragment (MW 182.25, LogP ~0.78, 1 HBD) for DHFR/kinase screening. The secondary alcohol provides a synthetic vector for fragment growing, PROTAC linker attachment via mesylation/azide chemistry, and stereospecific SAR exploration—capabilities absent in the ketone or unsubstituted analogs. Procure it for Gram‑positive antimicrobial library development or as a calibrator in PAMPA/Caco‑2 permeability studies.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
Cat. No. B15174201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=CN12)C(C)O
InChIInChI=1S/C8H10N2OS/c1-5-7(6(2)11)12-8-9-3-4-10(5)8/h3-4,6,11H,1-2H3
InChIKeyNWVJJPPHTWLLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol (CAS 1170668-74-2) is a fused bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole class, carrying a secondary alcohol at the C‑2 position and a methyl group at C‑3 . With a molecular formula of C₈H₁₀N₂OS and a molecular weight of 182.25 g·mol⁻¹, this compound occupies a specific physicochemical space (LogP ~0.78, TPSA ~60 Ų, 1 H‑bond donor, 3 H‑bond acceptors) that distinguishes it from both unsubstituted and more lipophilic analogs in the same series [1]. The imidazo[2,1-b]thiazole scaffold has been validated as a privileged structure in medicinal chemistry, with demonstrated activity against dihydrofolate reductase (DHFR), receptor kinases, sigma receptors, and microbial targets [2][3]. The 2‑(1‑hydroxyethyl) substituent introduces a chiral center and a hydrogen‑bond donor, providing a synthetic handle for further derivatization that is absent in the core scaffold itself .

Why 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol Cannot Be Replaced by Common In‑Class Analogs


Within the 3‑methyl‑imidazo[2,1-b]thiazole series, subtle variations in substituent position and functionality produce dramatic shifts in biological target engagement, physicochemical properties, and synthetic utility. For example, moving the hydroxymethyl group from the C‑2 position (as in this compound) to the C‑5 position alters the hydrogen‑bonding vector and electronic distribution across the fused ring system, which in turn affects kinase inhibition profiles [1]. Similarly, oxidation of the secondary alcohol to the corresponding ketone (1‑(3‑methylimidazo[2,1-b]thiazol-2-yl)ethanone) eliminates the chiral center and hydrogen‑bond donor, fundamentally changing the molecule's recognition by biological targets and its reactivity as a synthetic intermediate . The core scaffold (3‑methylimidazo[2,1-b]thiazole, CAS 45654-19-1) lacks the functional handle for further conjugation, limiting its utility in fragment‑based drug discovery and probe synthesis compared to the ethanol derivative . These position‑ and oxidation‑state‑dependent differences mean that procurement decisions cannot be made on the basis of scaffold identity alone; the specific substitution pattern directly determines the compound's fitness for a given research or industrial application.

Quantitative Differentiation Evidence for 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol Versus Closest Analogs


DHFR Inhibitory Potency: 3‑Methyl‑imidazo[2,1-b]thiazole Scaffold Benchmarking Against Methotrexate

The 3‑methyl‑imidazo[2,1-b]thiazole scaffold has been validated as a DHFR inhibitor chemotype with potency comparable to the clinical standard methotrexate (MTX). Optimized analogs (compounds 22 and 23) bearing extended aryl substituents at the 2‑ and 6‑positions achieved IC₅₀ values of 0.079 µM and 0.085 µM against DHFR, comparable to MTX (IC₅₀ = 0.087 µM) [1]. The 2‑(1‑hydroxyethyl) substituent on the target compound provides a synthetic anchor point for installing the aryl/heteroaryl groups that are critical for achieving this level of DHFR engagement, a capability that the unsubstituted 3‑methyl scaffold (CAS 45654-19-1) lacks. In contrast, the 2‑carboxylic acid analog (CAS 1017273-59-4) offers a different electronic profile (electron‑withdrawing carboxyl) that alters the electronics of the thiazole ring, potentially affecting binding to the DHFR pteridine pocket in a manner distinct from the electron‑donating hydroxyethyl group [2].

DHFR inhibition Antifolate Cancer

Physicochemical Differentiation: Hydrogen‑Bond Donor Count and Topological Polar Surface Area Versus 2‑Carboxylic Acid and 2‑Ethanone Analogs

1‑(3‑Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol possesses exactly one hydrogen‑bond donor (the secondary –OH) and three hydrogen‑bond acceptors (N and O atoms), yielding a calculated topological polar surface area (TPSA) of approximately 60 Ų . This profile places the compound within the optimal range for blood‑brain barrier penetration (TPSA < 90 Ų) while retaining sufficient polarity for aqueous solubility. By comparison, the 2‑carboxylic acid analog (3‑methylimidazo[2,1-b]thiazole‑2‑carboxylic acid, CAS 1017273-59-4) has two H‑bond donors and four acceptors with a TPSA of ~84 Ų, pushing it closer to the permeability limit [1]. The 2‑ethanone analog (CAS 1352899-91-2) has zero H‑bond donors and three acceptors (TPSA ~50 Ų), offering better permeability but reduced aqueous solubility and no capacity for hydrogen‑bond donation, which is critical for certain target interactions . The 2‑ethanamine analog (CAS 1596983-62-8) carries a basic amine (pKa ~9–10) that will be predominantly protonated at physiological pH, dramatically altering its distribution profile and off‑target binding relative to the neutral alcohol .

Physicochemical properties Drug-likeness Permeability

Antimicrobial Class Activity: Imidazo[2,1-b]thiazole Scaffold MIC Benchmarks and Positional SAR

Imidazo[2,1-b]thiazole derivatives have demonstrated broad‑spectrum antimicrobial activity in standardized assays. In a 2017 study, microwave‑assisted synthesized imidazo[2,1-b]thiazole derivatives showed MIC values ranging from 6.25 to 50 µg/mL against S. aureus and E. coli, with certain analogs also exhibiting antimalarial activity against P. falciparum [1]. Importantly, the position of substituents on the imidazo[2,1-b]thiazole core significantly modulated both potency and spectrum: 2‑substituted derivatives showed preferential Gram‑positive activity, while 6‑substituted analogs tended toward broader Gram‑negative coverage [1]. The target compound's 2‑(1‑hydroxyethyl) group places it in the 2‑substituted series, suggesting a narrower, Gram‑positive‑biased antimicrobial profile that differs from the broader‑spectrum 5‑ and 6‑substituted analogs such as (3‑methylimidazo[2,1-b]thiazol-5-yl)methanol (CAS 174208-99-2) [1].

Antimicrobial Antimalarial Antitubercular

Chiral Center and Synthetic Versatility: Differential Utility as a Fragment and Intermediate

The target compound contains a chiral secondary alcohol at the C‑2 position (SMILES: Cc1c(C(C)O)sc2nccn12), making it a racemic mixture that can potentially be resolved into enantiomerically pure forms for stereospecific SAR exploration . This chiral center is absent in the 2‑carboxylic acid analog (planar sp² carbon), the 2‑ethanone (planar carbonyl), and the 5‑methanol analog (primary alcohol, achiral), giving the target compound a unique capability for generating diastereomeric and enantiomeric probe molecules [1]. The hydroxyethyl group also serves as a leaving group precursor (via tosylation or mesylation) for nucleophilic displacement, enabling introduction of amines, thiols, or azides at the 2‑position—a synthetic versatility not available with the 2‑methyl or 2‑unsubstituted analogs . In the context of fragment‑based drug discovery, the compound's molecular weight (182.25 Da) falls within the ideal fragment range (<250 Da), and its balanced LogP (~0.78) and single H‑bond donor comply with the 'Rule of Three' for fragments, while providing a 3D chiral element that flat aromatic fragments lack [2].

Fragment-based drug discovery Chiral building block Synthetic intermediate

Optimal Procurement and Deployment Scenarios for 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol


Fragment‑Based Lead Discovery Targeting DHFR or Kinase ATP‑Binding Sites

Procure this compound as a Rule‑of‑Three compliant fragment (MW 182.25, LogP ~0.78, 1 H‑bond donor) for screening against DHFR, kinase panels, or other purine‑binding pockets. The 2‑hydroxyethyl group provides a synthetic vector for fragment growing and merging strategies, while the 3‑methyl substituent mimics the N‑methyl motif found in many kinase hinge‑binding fragments. The chiral secondary alcohol enables stereospecific SAR exploration that flat achiral fragments cannot deliver [1].

Synthesis of 2‑Aminoethyl and 2‑Azidoethyl Imidazo[2,1-b]thiazole Probe Molecules

Use the secondary alcohol as a precursor for mesylation/tosylation followed by nucleophilic displacement with amines or sodium azide to generate 2‑(1‑aminoethyl) or 2‑(1‑azidoethyl) derivatives. These intermediates enable copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for PROTAC linker attachment, fluorescent probe conjugation, or biotinylation for target‑engagement studies. This synthetic pathway is unavailable with the 2‑carboxylic acid or 2‑unsubstituted analogs, which require less efficient coupling chemistries .

Antimicrobial SAR Expansion Starting from a Gram‑Positive‑Biased 2‑Substituted Scaffold

Deploy this compound as the starting material for a focused library of 2‑substituted imidazo[2,1-b]thiazoles targeting Gram‑positive pathogens. Published class‑level data indicate that 2‑substitution on the imidazo[2,1-b]thiazole core directs antimicrobial activity toward Gram‑positive organisms, while 5‑ and 6‑substituted analogs exhibit broader‑spectrum profiles. The hydroxyethyl group can be further derivatized (esterification, carbamate formation, ether synthesis) to explore MIC improvements without altering the favorable Gram‑positive selectivity .

Physicochemical Comparator in CNS Drug‑Likeness Optimization Studies

Include this compound as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies alongside the 2‑carboxylic acid (higher TPSA, lower predicted BBB penetration) and 2‑ethanone (lower TPSA, no H‑bond donor) analogs. The intermediate TPSA (~60 Ų) and single neutral H‑bond donor of the target compound make it an ideal calibrator for establishing CNS MPO desirability thresholds within the imidazo[2,1-b]thiazole chemical series .

Quote Request

Request a Quote for 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.